
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide (CP-690,550) is a synthetic compound that has attracted significant attention due to its potential therapeutic applications. It is a potent inhibitor of Janus kinase 3 (JAK3), a member of the JAK family of tyrosine kinases that plays a critical role in the signaling pathways of various cytokines. CP-690,550 has been shown to have immunomodulatory effects and has been investigated for its potential use in the treatment of various autoimmune diseases.
Applications De Recherche Scientifique
Copper-catalyzed Tandem Oxidative Cyclization
The copper-catalyzed tandem oxidative cyclization of cinnamamides with benzyl hydrocarbons, through cross-dehydrogenative coupling, enables rapid access to diverse dihydroquinolinones. This transformation illustrates the application of cinnamamide derivatives in synthesizing complex heterocycles, which are significant in medicinal chemistry and drug development (Shi‐Liu Zhou et al., 2014).
Neurological Disorders Treatment
Cinnamamide derivatives have shown therapeutic potential in animal models of central and peripheral nervous system disorders. Their ability to interact with various molecular targets, including GABAA receptors, NMDA receptors, and others, demonstrates the versatility of the cinnamamide scaffold in developing treatments for conditions like depression, neurodegeneration, and pain management (A. Gunia-Krzyżak et al., 2015).
Photo-responsive Polymers
The synthesis of N,N-Bis(2-hydroxyethyl) cinnamamide demonstrates the utility of cinnamamide derivatives in developing photo-responsive materials. Such materials are promising for applications in smart coatings, optical storage, and photopharmacology, showcasing the broad applicability of cinnamamides beyond pharmaceuticals into materials science (C. Jin et al., 2011).
Anticancer Research
Cinnamamide derivatives have been explored for their anticancer properties, with research focusing on their ability to interact with various cellular targets to inhibit tumor growth. The structural diversity of cinnamamides provides a rich framework for developing novel anticancer agents, highlighting their significance in oncology research (P. De et al., 2011).
Antidepressant Agents
Studies on cinnamamide derivatives as antidepressant agents reveal their potential in addressing mental health disorders. The structure-activity relationship of these compounds indicates the importance of the cinnamamide scaffold in modulating neurological pathways, offering insights into developing new treatments for depression (Min Han et al., 2014).
Propriétés
IUPAC Name |
(E)-N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22(15-14-17-8-2-1-3-9-17)24-16-21-19-12-6-7-13-20(19)23(28)26(25-21)18-10-4-5-11-18/h1-3,6-9,12-15,18H,4-5,10-11,16H2,(H,24,27)/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJINWHJERUJNZ-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide](/img/structure/B2892501.png)
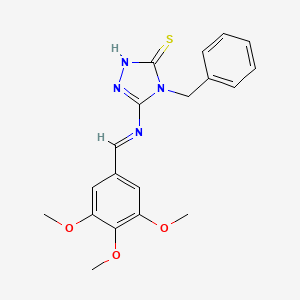

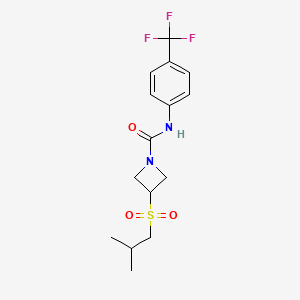
![2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2892507.png)
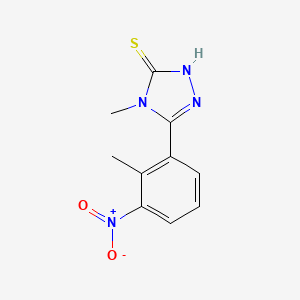

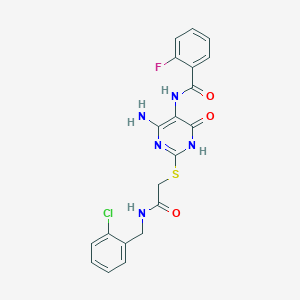
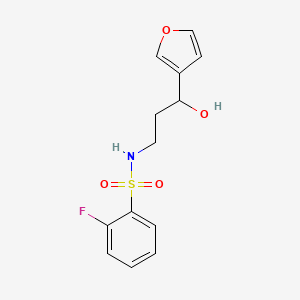
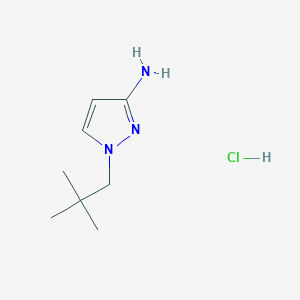
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2892519.png)
![N-allyl-2-(2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2892520.png)
![3-(2-chlorophenyl)-5-methyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-4-carboxamide](/img/structure/B2892522.png)
![N-[4-(Trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2892523.png)